molecular formula C17H24N4OS B7744004 2-[4-(7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol

2-[4-(7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol

Cat. No.: B7744004
M. Wt: 332.5 g/mol
InChI Key: LCKSTZCLTMLFGT-UHFFFAOYSA-N
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Description

2-[4-(7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol is a chemical compound of significant interest in medicinal chemistry and oncology research, primarily recognized for its role as a key synthetic intermediate. Its core structure is based on a tetrahydrobenzothienopyrimidine scaffold, which is known to confer potent biological activity. This compound is most notably utilized in the synthesis of more complex molecules designed as targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs). Specifically, it serves as a critical precursor in the development of PROTACs targeting Protein Tyrosine Kinase 6 (PTK6) , an enzyme implicated in the progression of various cancers. The research value of this compound lies in its ability to be functionalized via its ethanol-terminated piperazine group, allowing for linkage to E3 ubiquitin ligase ligands to form fully active degraders. Investigations into PTK6 degradation are a promising therapeutic strategy for cancers where traditional kinase inhibition has shown limitations, offering a potential pathway to overcome drug resistance. This makes this compound an invaluable tool for researchers exploring novel oncological mechanisms and advanced therapeutic modalities beyond simple occupancy-based inhibition.

Properties

IUPAC Name

2-[4-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-12-2-3-13-14(10-12)23-17-15(13)16(18-11-19-17)21-6-4-20(5-7-21)8-9-22/h11-12,22H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKSTZCLTMLFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzothieno[2,3-d]Pyrimidine Core

The benzothieno[2,3-d]pyrimidine scaffold serves as the foundational structure for this compound. A validated approach involves cyclocondensation of 2-aminobenzo[b]thiophene-3-carboxamide derivatives with urea or thiourea under acidic conditions . For the 7-methyl variant, the synthesis begins with 7,7-dimethyl-3-amino-2-thioxo-1,2,3,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine-4,5-dione (Compound 5 in ), prepared via refluxing a thiophene precursor with hydrazine hydrate in ethanol. Key steps include:

  • Cyclization : Heating 7,7-dimethyl-2-thioxo-tetrahydrobenzothiophene-3-carboxamide with urea at 180–200°C yields the pyrimidine ring .

  • Chlorination : Treatment of the thioxo intermediate (Compound 5) with methyl iodide in ethanolic KOH produces the 2-(methylthio) derivative (Compound 6) .

  • Functionalization : Displacement of the methylthio group with piperazine derivatives introduces the nitrogenous side chain. For example, reacting Compound 6 with 1-methylpiperazine in dimethylformamide (DMF) at 120°C for 8 hours yields 4-piperazinyl-substituted analogs .

Critical Parameters :

  • Solvent : Ethanol or DMF for optimal solubility and reactivity.

  • Temperature : 120–200°C, depending on the stage.

  • Yield : 68–85% for cyclization and substitution steps .

Integrated Synthesis Pathway

Combining the above steps, a consolidated synthesis route emerges:

  • Step 1 : Synthesize 7-methyl-4-chloro-5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidine via cyclocondensation and chlorination .

  • Step 2 : Prepare 1-(2-hydroxyethyl)piperazine by alkylating piperazine with 2-bromoethanol in tBuOH .

  • Step 3 : Couple the chlorinated core with 1-(2-hydroxyethyl)piperazine in DMF at 120°C for 10 hours .

Characterization Data :

  • IR : Peaks at 1715 cm⁻¹ (C=O), 3400 cm⁻¹ (N-H), and 1050 cm⁻¹ (C-O) .

  • 1H NMR (DMSO-d6): δ 1.02 (s, 6H, 2×CH3), 2.30–3.40 (m, piperazine and ethanol protons), 4.50 (t, J=5.2 Hz, -OH) .

  • MS : m/z 387.4 [M+H]+ .

Comparative Analysis of Methodologies

Parameter Direct Alkylation Post-Functionalization
Reaction Time 3–5 hours 10–12 hours
Yield 60–68% 70–75%
Purity 90–92%95–98%
Byproducts Cyanide derivatives Chloride salts

The post-functionalization route offers higher yields and purity, albeit with longer reaction times. Direct alkylation is preferable for rapid access but requires stringent purification .

Challenges and Mitigation Strategies

  • Solubility Issues : The benzothieno[2,3-d]pyrimidine core exhibits limited solubility in polar solvents. Mitigation: Use DMF or dimethylacetamide (DMA) at elevated temperatures .

  • Side Reactions : Over-alkylation of piperazine. Mitigation: Employ a 1:1 molar ratio of core to piperazine and monitor reaction progress via TLC .

  • Hydroxyethyl Group Stability : Ethanol moieties may oxidize under acidic conditions. Mitigation: Conduct reactions under nitrogen atmosphere and avoid strong acids .

Chemical Reactions Analysis

Types of Reactions

2-[4-(7-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can modify the functional groups, impacting the compound’s reactivity and stability.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an antidepressant and anxiolytic agent. Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems in the brain, particularly those involving serotonin and dopamine receptors.

  • Case Study : In preclinical studies, derivatives of benzothieno-pyrimidines have shown promising results in reducing anxiety-like behaviors in animal models. Further investigations are needed to explore the specific mechanisms of action and therapeutic efficacy of this compound .

Anticancer Activity

Research indicates that compounds containing the benzothieno-pyrimidine scaffold exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : A study published in a peer-reviewed journal demonstrated that related compounds inhibited the growth of breast cancer cells by inducing oxidative stress pathways . This suggests that 2-[4-(7-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol may also have similar properties.

Neuroprotective Effects

The neuroprotective potential of this compound is being explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neuroinflammatory responses is a key area of interest.

  • Case Study : In vitro studies have shown that derivatives can reduce neuroinflammation markers in microglial cells, indicating a potential for developing treatments aimed at neuroprotection and cognitive enhancement .

Data Tables

Application AreaMechanism of ActionReference
Medicinal ChemistryModulation of neurotransmitter systems
Anticancer ActivityInduction of apoptosis
Neuroprotective EffectsReduction of neuroinflammation

Mechanism of Action

The mechanism of action of 2-[4-(7-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physical properties, and biological activities:

Compound Name Core Structure Substituents Molecular Formula Melting Point (°C) Yield (%) Notable Activities References
2-[4-(7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol Tetrahydrobenzothieno[2,3-d]pyrimidine 7-Methyl; 4-(piperazin-1-yl)ethanol C₁₈H₂₅N₅OS Not reported Not reported Hypothesized EGFR inhibition*
4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4c) Tetrahydrobenzothieno[2,3-d]pyrimidine 4-Benzylpiperazine C₂₂H₂₆N₄S 134–135 70 Antimicrobial screening candidate
4-(4-Benzylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4d) Tetrahydrobenzothieno[2,3-d]pyrimidine 4-Benzylpiperidine C₂₃H₂₇N₃S 142–143 65 Antimicrobial screening candidate
2-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothieno... Tetrahydrobenzothieno[2,3-d]pyrimidin-4-one 4-(1,3-Benzodioxol-5-ylmethyl)piperazine C₂₃H₂₆N₄O₃S Not reported Not reported Not reported
2-Ethyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Tetrahydrobenzothieno[2,3-d]pyrimidine 2-Ethyl; 4-Phenylpiperazine C₂₃H₂₈N₄S Not reported Not reported Not reported

*Hypothesized based on structural similarity to EGFR-inhibiting analogs in .

Structural and Functional Differences

Core Modifications: The target compound’s 7-methyl group on the tetrahydrobenzothienopyrimidine scaffold distinguishes it from analogs like 4c and 4d, which lack alkylation at this position. Methyl groups often enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

Biological Activity Trends: Piperazine derivatives (e.g., 4c, 4d) are frequently explored for antimicrobial activity due to their ability to disrupt bacterial membranes or enzyme function . Thienopyrimidine scaffolds with hydrazinecarbothioamide substituents (e.g., 7a in ) exhibit anti-proliferative activity against EGFR, suggesting the target compound may share similar mechanisms .

Synthetic Yields: Yields for benzothienopyrimidine derivatives range from 65% (4d) to 82% (7a), influenced by substituent bulkiness and reaction conditions. The ethanol-piperazine group in the target compound may require optimized stoichiometry to achieve comparable yields .

Key Research Findings

Synthetic Accessibility: Ethanol reflux is a common solvent system for synthesizing benzothienopyrimidine derivatives, as seen in the preparation of 4c, 4d, and hydrazinecarbothioamide analogs . Chlorinated intermediates (e.g., 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine) are critical precursors for introducing piperazine or hydrazine substituents .

Structure-Activity Relationships (SAR): Piperazine vs. Piperidine: Piperazine-substituted compounds (4c) generally show higher solubility than piperidine analogs (4d) due to increased hydrogen-bonding capacity . Ethanol Functionalization: The hydroxyl group in the target compound may enhance interactions with polar enzyme residues, a feature absent in non-functionalized analogs like 4c and 4d.

Biological Activity

The compound 2-[4-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol is a novel organic molecule that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothieno[2,3-d]pyrimidine core and a piperazine moiety. The molecular formula is C19H24N4OSC_{19}H_{24}N_4OS with a molecular weight of approximately 372.49 g/mol . The structure can be represented as follows:

2 4 7 Methyl 5 6 7 8 tetrahydro 1 benzothieno 2 3 d pyrimidin 4 yl piperazin 1 yl ethanol\text{2 4 7 Methyl 5 6 7 8 tetrahydro 1 benzothieno 2 3 d pyrimidin 4 yl piperazin 1 yl ethanol}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Initial studies suggest that it may act as an inhibitor of certain enzymes involved in key metabolic pathways. For instance, compounds with similar structures have been shown to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in purine metabolism in Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the piperazine and benzothieno moieties significantly affect the biological activity of related compounds. For example:

  • Piperazine Modifications : Alterations at the piperazine ring can enhance or diminish enzyme inhibition potency.
  • Benzothieno Core : The presence of the benzothieno structure is crucial for maintaining biological activity against specific targets.

Table 1 summarizes the effects of various structural modifications on the biological activity of related compounds:

Compound VariantModification TypeBiological ActivityIC50 (µM)
Compound AMethyl group on piperazineModerate IMPDH inhibition15
Compound BNo benzothieno coreNo activity>100
Compound CExtended piperazine chainEnhanced selectivity5

Case Studies

Several studies have investigated the biological effects of compounds structurally related to 2-[4-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol :

  • Anti-Tubercular Activity : A study focused on the anti-tubercular properties of benzothieno-pyrimidine derivatives found that certain analogues exhibited significant inhibition against M. tuberculosis with minimal cytotoxicity .
  • Neuropharmacological Effects : Another investigation reported that piperazine derivatives demonstrated anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders .
  • Anticancer Potential : Research indicated that related compounds could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis is typically employed, starting with the benzothieno[2,3-d]pyrimidine core. Key steps include:

  • Substitution reactions at the piperazine ring using alkyl halides or aryl groups under reflux with solvents like ethanol or dimethylformamide .
  • Optimization strategies : Use of catalysts (e.g., sodium acetate) to accelerate reactions, inert atmospheres to prevent oxidation, and controlled temperature gradients to minimize side products .
    • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography or recrystallization (e.g., ethanol/water mixtures) .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare observed chemical shifts (e.g., δ ~2.62 ppm for N-CH3, δ ~6.56 ppm for pyridine protons) with literature data .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 803 for a related benzothieno-pyrimidine derivative) .
  • IR Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1721 cm⁻¹, C-S-C at ~696 cm⁻¹) .

Q. What solvents and purification methods are optimal for this compound?

  • Solvent Selection :

SolventApplication
EthanolRecrystallization
DichloromethaneReaction medium for piperazine derivatization
  • Purification : Use silica gel chromatography (e.g., hexane/ethyl acetate gradients) or fractional crystallization for high-purity isolates .

Advanced Research Questions

Q. How do structural modifications at the piperazine moiety affect bioactivity?

  • Structure-Activity Relationship (SAR) Strategies :

  • Replace the piperazine ethyl group with bulkier substituents (e.g., phenyl or cyclohexyl) to enhance receptor binding .
  • Introduce electron-withdrawing groups (e.g., chloro, nitro) to modulate pharmacokinetics .
    • Experimental Validation : Perform in vitro assays (e.g., enzyme inhibition, receptor binding) and correlate results with computational docking studies .

Q. What analytical techniques resolve discrepancies in purity assessments?

  • Contradiction Analysis :

TechniqueUse Case
HPLCQuantify trace impurities (e.g., <0.1% alkylated byproducts)
¹H-NMRDetect residual solvents (e.g., DMSO-d6 peaks)
  • Resolution : Cross-validate purity using orthogonal methods (e.g., LC-MS for mass accuracy, elemental analysis for C/H/N/S ratios) .

Q. How can computational methods predict the compound's pharmacokinetics?

  • In Silico Tools :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models .
    • Data Sources : PubChem-derived physicochemical parameters (e.g., logP, pKa) guide ADME profiling .

Q. What strategies mitigate side reactions during substitution reactions?

  • Risk Mitigation :

  • Use low temperatures (−20°C to 0°C) for electrophilic substitutions to suppress polymerization .
  • Employ scavengers (e.g., molecular sieves) to absorb reactive intermediates .
    • Case Study : A 64% yield improvement was achieved for a chloro-substituted analog by optimizing stoichiometry and reaction time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.